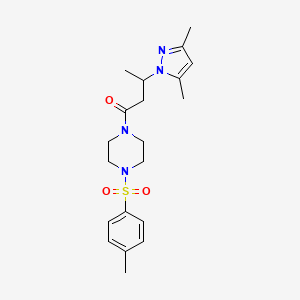
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-tosylpiperazin-1-yl)butan-1-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs with improved efficacy and safety profiles. In
Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of bipyrazolic-type organic compounds, which are structurally related to the chemical , is their use as corrosion inhibitors. A study conducted by Wang et al. (2006) utilized density functional theory (DFT) to investigate the inhibition efficiencies and reactive sites of bipyrazolic compounds, demonstrating their potential in protecting metals from corrosion (Wang et al., 2006).
Antimicrobial Agents
Compounds with a pyrazole structure have been explored for their antimicrobial properties. Aggarwal et al. (2013) synthesized and evaluated new bipyrazol-5-ols for their antibacterial and antifungal activities, underscoring the versatility of pyrazole derivatives in combating microbial infections (Aggarwal et al., 2013).
Cytotoxicity and Anticancer Activity
Another significant area of application is in the development of anticancer agents. Purohit et al. (2011) focused on bis-1,3,4-oxadiazoles and bis-pyrazoles derived from pyrazolic compounds, examining their cytotoxicity against human cancer cell lines and conducting DNA binding studies. These findings highlight the potential of pyrazole derivatives in oncology research (Purohit et al., 2011).
Insecticidal and Antibacterial Potentials
The synthesis of pyrazole derivatives and their evaluation for insecticidal and antibacterial activities have been documented, indicating their potential in agricultural and pharmaceutical applications. Deohate et al. (2020) explored the synthesis and biological evaluation of pyrimidine-linked pyrazole heterocyclics, showing promising results against specific insects and bacteria (Deohate et al., 2020).
Antimicrobial and Anticancer Studies
Further research by Rathinamanivannan et al. (2019) on 2-pyrazoline derivatives examined their antimicrobial and anticancer activities, employing in silico and in vitro methods. This study contributes to the growing body of evidence supporting the therapeutic potential of pyrazole-based compounds (Rathinamanivannan et al., 2019).
Propriétés
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-15-5-7-19(8-6-15)28(26,27)23-11-9-22(10-12-23)20(25)14-18(4)24-17(3)13-16(2)21-24/h5-8,13,18H,9-12,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKRQBWBIZFDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

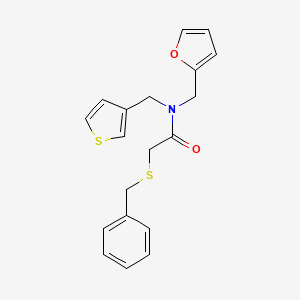
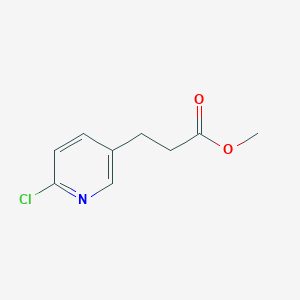
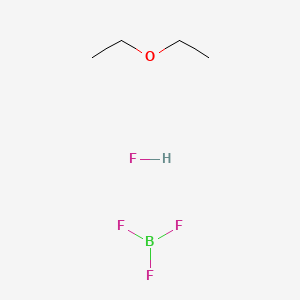
![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)
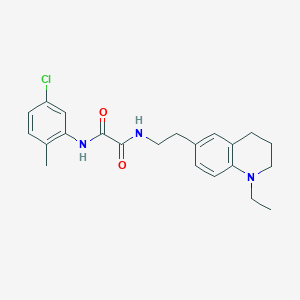
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2848669.png)
![1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848671.png)
![3,4-Dihydrospiro[1-benzopyran-2,4'-oxane]-4-amine hydrochloride](/img/structure/B2848673.png)

![3-(2-methoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2848679.png)

![N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide](/img/structure/B2848681.png)
![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/no-structure.png)
![tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate](/img/structure/B2848683.png)